Caffeidine-d9

LC-MS/MS Quantification Isotope Dilution Impurity Profiling

Caffeidine-d9 is the fully deuterated isotopologue of caffeidine (Caffeine EP Impurity E), purpose-engineered as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS. Its +9 Da mass shift relative to the native analyte (168.20 g/mol) prevents isotopic peak overlap while preserving near-identical physicochemical properties during extraction and ionization. This ensures accurate correction for analyte losses, matrix effects, and ion suppression—critical for meeting ICH Q3A/Q3B impurity thresholds (<0.05%) and supporting ANDA/DMF submissions with validated stability-indicating methods.

Molecular Formula C₇H₃D₉N₄O
Molecular Weight 177.25
Cat. No. B1157340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeidine-d9
SynonymsN,1-Dimethyl-4-(methylamino)imidazole-5-carboxamide-d9;  EP Impurity E-d9 of Caffeine; 
Molecular FormulaC₇H₃D₉N₄O
Molecular Weight177.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caffeidine-d9 Procurement Guide: Stable Isotope-Labeled Internal Standard for Caffeine Impurity E Analysis


Caffeidine-d9 (molecular formula C₇H₃D₉N₄O, molecular weight 177.25 g/mol) is a fully deuterated isotopologue of caffeidine, a known degradation product and impurity of caffeine designated as Caffeine EP Impurity E [1]. This compound is primarily synthesized and supplied as a stable isotope-labeled internal standard (SIL-IS) for use in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) methods. It is intended exclusively for research and analytical purposes, specifically for tracking the unlabeled analyte caffeidine during caffeine stability studies, impurity profiling, and related pharmaceutical quality control applications [2].

Why Unlabeled Caffeidine or Caffeine-d9 Cannot Substitute for Caffeidine-d9 in Analytical Workflows


Substituting Caffeidine-d9 with unlabeled caffeidine negates the fundamental principle of isotope dilution mass spectrometry, as it cannot correct for analyte losses during sample preparation or ion suppression in the mass spectrometer source [1]. Similarly, substituting with a different deuterated analog such as Caffeine-d9 (mass shift +9 Da relative to caffeine) introduces a significant structural mismatch; Caffeine-d9 does not co-elute identically with caffeidine during chromatography, nor does it share the same MS/MS fragmentation pathway, thereby invalidating its function as a proper internal standard for caffeidine quantification . The specific mass difference of +9 Da provided by Caffeidine-d9 relative to the native caffeidine analyte (168.20 g/mol) is precisely engineered to avoid isotopic peak overlap while preserving near-identical physicochemical properties during extraction and ionization .

Caffeidine-d9 Differentiation Evidence: Quantitative Advantages Over Closest Analogs


Mass Shift Superiority for Quantification: Caffeidine-d9 vs. Caffeidine-d3/d5

Caffeidine-d9 incorporates nine deuterium atoms distributed across methyl and ring positions, yielding a mass shift of +9 Da relative to the unlabeled analyte caffeidine (MW 168.20 g/mol). This +9 Da separation exceeds the minimum recommended +3 Da threshold for stable isotope-labeled internal standards in LC-MS/MS applications . In contrast, partially deuterated analogs (e.g., Caffeidine-d3 or Caffeidine-d5) would produce smaller mass shifts that risk isotopic peak overlap between the M+1 natural abundance of the analyte and the internal standard signal, a known source of quantitative inaccuracy in isotope dilution MS [1]. The +9 Da separation effectively eliminates this cross-talk interference.

LC-MS/MS Quantification Isotope Dilution Impurity Profiling

Regulatory Detection Limit Compliance: Monitoring Caffeidine at Sub-0.05% Thresholds

In pharmaceutical finished product risk assessments, caffeidine is typically present at levels <0.05% relative to caffeine API. However, under alkaline hydrolytic conditions or in the presence of nitrite ions, caffeidine can undergo nitrosation to form mononitrosocaffeidine (MNC) and dinitrosocaffeidine (DNC) [1]. DNC is a potent direct-acting mutagen in Salmonella typhimurium strains TA100 and TA1535, with activity that increases upon S9 metabolic activation [2]. This genotoxic potential necessitates precise quantification of the precursor caffeidine at low ppm levels. Caffeidine-d9 enables isotope dilution MS methods capable of accurately quantifying caffeidine at these trace concentrations, providing the analytical sensitivity required for regulatory compliance . Standard methods lacking an isotopically matched internal standard would be confounded by matrix suppression and variable recovery at these low levels.

Pharmaceutical Impurity Genotoxic Potential Nitrosamine Risk

Degradation Pathway Specificity: Caffeidine-d9 as a Marker for Alkaline Hydrolysis in Caffeine API

Caffeine undergoes specific degradation pathways: under alkaline conditions, it hydrolyzes via imidazole ring opening to yield caffeidine [1-methyl-4-(methylamino)-5-(N-methylcarbamoyl)imidazole] and caffeidine acid [1]. Under acidic or neutral conditions, caffeine degrades via demethylation to theophylline and paraxanthine . Consequently, a stability-indicating method for caffeine must separately track degradation products from each pathway. Caffeidine-d9 serves as the isotopically matched internal standard exclusively for the alkaline hydrolysis degradation marker (caffeidine). In contrast, Caffeine-d9 (labeled on the trimethyl groups) is optimized for tracking the parent caffeine molecule and its demethylated metabolites (theobromine, paraxanthine, theophylline) but cannot serve as a valid internal standard for the structurally distinct imidazole ring-opened caffeidine [2].

Forced Degradation Stability-Indicating Method Caffeine Hydrolysis

Carcinogenicity Pathway Relevance: Analytical Support for Endogenous Nitrosation Risk Studies

Although caffeine itself is not carcinogenic, its hydrolyzed product caffeidine has been implicated in human cancer etiology through endogenous nitrosation to form mononitrosocaffeidine (MNC) [1]. MNC undergoes enzymatic demethylation and reacts with cellular DNA via the formation of a putative imidazole diazonium ion, a mechanism consistent with genotoxic carcinogenesis initiation [2]. In BD-IX rat carcinogenicity studies, chronic oral administration of MNC (LD₅₀ approximately 1300 mg/kg b.w.) and DNC (LD₅₀ approximately 230 mg/kg b.w.) induced malignant tumors with distinct organ specificity [3]. Analytical methods using Caffeidine-d9 as an internal standard enable precise quantification of caffeidine levels in complex matrices (e.g., brewed beverages, biological fluids, and pharmaceutical formulations), thereby supporting research investigating the relationship between caffeidine exposure and gastrointestinal cancer incidence [4].

Nitrosamine Carcinogenicity DNA Adduct Formation Endogenous Nitrosation

Caffeidine-d9: Primary Application Scenarios for Procurement Decision-Making


Pharmaceutical Impurity Profiling for ANDA/DMF Submissions

Caffeidine-d9 is used as the internal standard in validated LC-MS/MS methods to quantify Caffeine EP Impurity E (caffeidine) in caffeine active pharmaceutical ingredients (APIs) and finished drug products. This supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, where regulatory agencies require accurate quantification of specified impurities at levels typically <0.05% . The isotopically matched standard ensures compliance with ICH Q3A/Q3B impurity guidelines by correcting for matrix effects and sample preparation variability.

Nitrosamine Risk Assessment in Caffeine-Containing Formulations

The presence of caffeidine as a nitrosatable precursor necessitates its monitoring in products where nitrite traces from excipients may lead to in situ formation of mutagenic nitrosamines such as dinitrosocaffeidine (DNC) [1]. Caffeidine-d9 enables the development of sensitive, stability-indicating methods to quantify baseline caffeidine levels and track any increase during product shelf-life studies, thereby providing data for nitrosamine risk evaluation required by EMA and FDA guidance documents.

Forced Degradation and Stability-Indicating Method Validation

During forced degradation studies of caffeine APIs under alkaline stress conditions (e.g., exposure to NaOH), caffeidine is a primary degradation marker [2]. Using Caffeidine-d9 as the internal standard allows analysts to establish mass balance, confirm degradation pathway specificity, and validate HPLC/UPLC-MS methods that distinguish alkaline hydrolysis products (caffeidine) from oxidative or thermal degradation products (theophylline, theobromine). This specificity is required for ICH Q1A(R2) stability testing protocols.

Epidemiological and Toxicological Research on Caffeidine Exposure

Research groups investigating the link between caffeidine exposure and esophageal/gastric cancer incidence utilize Caffeidine-d9 in LC-MS/MS assays to precisely quantify caffeidine in complex matrices such as traditionally brewed salted tea or coffee [3]. The deuterated internal standard corrects for variable recovery from these complex food matrices, enabling accurate exposure assessment in case-control studies that underpin public health risk evaluations.

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